2,3,5,9-tetramethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one
Description
2,3,5,9-Tetramethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one is a synthetic derivative of the psoralen (7H-furo[3,2-g]chromen-7-one) scaffold, modified with four methyl groups at positions 2, 3, 5, and 9, and a 3-(morpholin-4-yl)-3-oxopropyl substituent at position 4. This compound belongs to the furocoumarin family, known for their photobiological and pharmacological activities, including enzyme inhibition and cytotoxicity .
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2,3,5,9-tetramethyl-6-(3-morpholin-4-yl-3-oxopropyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H25NO5/c1-12-15(4)27-20-14(3)21-18(11-17(12)20)13(2)16(22(25)28-21)5-6-19(24)23-7-9-26-10-8-23/h11H,5-10H2,1-4H3 |
InChI Key |
WPKDTEUYDLLRRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCOCC4)C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3,5,9-tetramethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furochromenone core, followed by the introduction of the morpholine substituent. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
2,3,5,9-tetramethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The furochromenone core may also play a role in binding to biological macromolecules, influencing cellular pathways and physiological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Table 1: Key Structural Features of Comparable Furocoumarins
*Estimated based on trimethyl analog (C₂₁H₂₃NO₅) + additional methyl group.
Key Observations:
- Morpholine-Oxopropyl Side Chain : Introduces hydrogen-bonding capacity and moderate hydrophilicity, contrasting with prenyl (Alloimperatorin) or ethynyl (e.g., compound 32 in ) groups, which are more lipophilic.
Immunoproteasome Inhibition
Psoralen derivatives with electrophilic warheads at position 3 (e.g., oxathiazolone) exhibit selective inhibition of the immunoproteasome β5i subunit. However, the target compound’s morpholine-oxopropyl group at position 6 likely reduces β5i affinity compared to position 3 modifications, as side-chain positioning critically influences activity .
Cytotoxicity
- Natural Derivatives: Osthol (a linear furanocoumarin) and Alloimperatorin show IC₅₀ values in the micromolar range against cancer cell lines, attributed to prenyl or alkyl side chains enhancing membrane permeability .
- Synthetic Analogs : The morpholine-oxopropyl group may confer distinct cytotoxicity profiles due to altered solubility and target specificity. For example, compound 32 (3-ethynyl-2-isopropyl) in lacks significant cytotoxicity, suggesting substituent-dependent effects.
Key Observations:
- Morpholine Introduction : Likely requires late-stage functionalization via alkylation or amidation, increasing synthetic complexity compared to simpler methyl or ethynyl analogs.
- Yield Trends : Pd-catalyzed couplings (e.g., ) and nucleophilic substitutions (e.g., ) generally yield 60–70%, comparable to the target compound’s estimated yield.
Biological Activity
The compound 2,3,5,9-tetramethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one is a meroterpenoid that has garnered attention due to its potential biological activities. Meroterpenoids are a class of natural products that exhibit a diverse range of biological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of 2,3,5,9-tetramethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one can be represented as follows:
- Molecular Formula: C₃₁H₃₉N₅O₄
- Molecular Weight: 559.711 g/mol
- CAS Number: 608119-86-4
This compound features a furochromone backbone with various substituents that contribute to its biological activity.
Anticancer Activity
Recent studies have shown that meroterpenoids possess significant anticancer properties. For instance, compounds similar to 2,3,5,9-tetramethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
A study by Nakamura et al. (2019) reported that certain meroterpenoids exhibited IC50 values of 1.6 μM and 24.1 μM against promyelocytic leukemia cells (HL60), indicating potent cytotoxicity . Similarly, Qin et al. (2018) isolated meroterpenoids from Ganoderma cochlear that showed cytotoxic effects against hepatocarcinoma and erythroleukemic cells .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Meroterpenoids have been documented to inhibit the expression of inflammatory mediators such as TNF-α and nitric oxide . This activity could be attributed to the presence of specific functional groups that modulate inflammatory pathways.
Antimicrobial Activity
Meroterpenoids are also known for their antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various pathogens, making them candidates for further investigation in the development of new antimicrobial agents .
Neuroprotective Effects
Emerging evidence suggests that certain meroterpenoids may exhibit neuroprotective properties. Studies have indicated their ability to protect neuronal cells from oxidative stress and apoptosis . This aspect is particularly relevant in the context of neurodegenerative diseases.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
